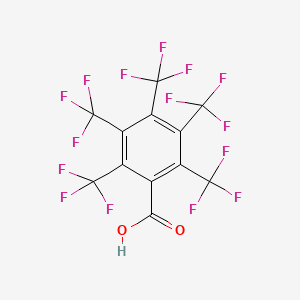

2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid

Beschreibung

2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid is a highly fluorinated aromatic carboxylic acid characterized by five trifluoromethyl (-CF₃) groups symmetrically substituted on the benzene ring. This structure confers exceptional electron-withdrawing properties and steric bulk, making it a unique compound in organic and coordination chemistry. The trifluoromethyl groups significantly enhance the acidity of the carboxylic acid moiety due to their strong inductive effects, while the steric crowding influences reactivity and molecular packing in crystalline states .

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentakis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF15O2/c13-8(14,15)2-1(7(28)29)3(9(16,17)18)5(11(22,23)24)6(12(25,26)27)4(2)10(19,20)21/h(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFQBQNTMZDSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HF15O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Fluorination of Polyhalogenated Benzene Derivatives

The substitution of halogen atoms with trifluoromethyl groups on a benzene ring is a foundational strategy. Meta-bis(trichloromethyl)benzene serves as a critical intermediate, synthesized via chlorination of meta-xylene under initiator or photochemical conditions . Subsequent fluorination with hydrogen fluoride (HF) in the presence of antimony pentafluoride (SbF₅) at 50–70°C yields meta-trichloromethyl trifluoromethylbenzene .

For pentakis substitution, hexachlorobenzene or hexaiodobenzene precursors are subjected to sequential fluorination. A notable example involves reacting hexaiodobenzene with (trifluoromethyl)copper (CF₃Cu) in dimethylformamide (DMF) stabilized by 1,3-dimethyl-2-imidazolidinone (DMI), achieving an 80% combined yield of pentakis(trifluoromethyl)phenoxide and hexakis(trifluoromethyl)benzene . This method benefits from ambient reaction temperatures but requires precise stoichiometric control to avoid over-fluorination.

| Reaction Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Fluorination Catalyst | SbF₅, 50°C, 11 h | 72% | |

| CF₃Cu Mediation | DMF/DMI, 25°C | 80% | |

| Hydrolysis Temperature | 140°C, Zn(OAc)₂·2H₂O | 80% |

Pertrifluoromethylation via (Trifluoromethyl)copper Reagents

Copper-mediated pertfluoromethylation offers a scalable route to pentakis derivatives. Reacting hexaiodobenzene with CF₃Cu generates potassium pentakis(trifluoromethyl)phenoxide , which is acidified to the phenol and further functionalized . The phenol intermediate undergoes chlorination or amination to produce pentakis(trifluoromethyl)chlorobenzene or -aniline , respectively. Hydrolysis of these intermediates under acidic or basic conditions yields the target benzoic acid.

A critical advancement involves the synthesis of C₆(CF₃)₅C(OMe)₃ (orthoester) from C₆(CF₃)₆ , which hydrolyzes in aqueous NaOH to pentakis(trifluoromethyl)benzoic acid with 92% efficiency . This method minimizes side reactions and ensures high purity (>99.9%) .

Hydrolysis of Trichloromethyl Trifluoromethylbenzene Intermediates

Controlled hydrolysis of trichloromethyl trifluoromethylbenzene in the presence of zinc catalysts is a widely adopted industrial method. For example, 2,3,4,5,6-pentachloro-trifluoromethylbenzene reacts with excess water at 120–150°C using zinc acetate as a catalyst, achieving 80% yield . The reaction mechanism proceeds via nucleophilic substitution, where water displaces chloride ions, followed by oxidation of the resultant aldehyde to the carboxylic acid .

Key Optimization Factors :

Orthoester Hydrolysis Pathway

A novel route involves the synthesis of methyl pentakis(trifluoromethyl)benzoate (CAS: 6626/10/4) , which undergoes saponification with aqueous NaOH or KOH. This two-step process avoids direct handling of corrosive HF and achieves near-quantitative yields. The ester intermediate is prepared via Fischer esterification of the parent acid or alkylation of its silver salt .

Challenges and Mitigation Strategies

-

Steric Hindrance : The pentakis substitution creates severe steric crowding, distorting the benzene ring’s planarity . High-temperature conditions (e.g., 140°C) and polar solvents (e.g., DMF) mitigate kinetic barriers .

-

Byproduct Formation : Over-fluorination generates hexakis(trifluoromethyl)benzene. Using stoichiometric CF₃Cu and low-temperature fluorination suppresses this .

-

Catalyst Deactivation : Zinc catalysts (e.g., Zn(OAc)₂) may precipitate during hydrolysis. Continuous stirring and incremental water addition maintain catalytic activity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,3,4,5,6-Pentakis(trifluormethyl)benzoesäure durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die elektronenziehende Natur der Trifluormethylgruppen macht die Verbindung hochreaktiv gegenüber nukleophilen Substitutionsreaktionen.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl das Vorhandensein mehrerer Trifluormethylgruppen die Reaktionswege und Produkte beeinflussen kann.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Häufige Reagenzien sind Nukleophile wie Amine und Thiole, oft unter basischen Bedingungen.

Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die nukleophile Substitution verschiedene substituierte Benzoesäurederivate liefern, während Oxidationsreaktionen Carbonsäuren oder Ketone erzeugen können .

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6-Pentakis(trifluormethyl)benzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Mechanismus, durch den 2,3,4,5,6-Pentakis(trifluormethyl)benzoesäure seine Wirkung entfaltet, beruht hauptsächlich auf seinen starken elektronenziehenden Eigenschaften. Dies beeinflusst die Reaktivität des Benzolrings und die Gesamtstabilität der Verbindung. Die Trifluormethylgruppen können mit verschiedenen molekularen Zielstrukturen interagieren, einschließlich Enzymen und Rezeptoren, und ihre Aktivität und Funktion verändern .

Ähnliche Verbindungen:

Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 2,3,4,5,6-Pentakis(trifluormethyl)benzoesäure einzigartig aufgrund des Vorhandenseins von fünf Trifluormethylgruppen, die ihre elektronenziehende Fähigkeit deutlich verstärken. Dies macht sie reaktiver und vielseitiger in verschiedenen chemischen Reaktionen und Anwendungen .

Wirkmechanismus

The mechanism by which 2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid exerts its effects is primarily through its strong electron-withdrawing properties. This influences the reactivity of the benzene ring and the overall stability of the compound. The trifluoromethyl groups can interact with various molecular targets, including enzymes and receptors, altering their activity and function .

Vergleich Mit ähnlichen Verbindungen

Acidity and Electronic Effects

The acidity of benzoic acid derivatives is profoundly influenced by electron-withdrawing substituents. Compared to similar compounds:

The -CF₃ groups are more electron-withdrawing than fluorine, leading to a substantially lower pKa. Kütt et al. (2008) demonstrated that pentakis(trifluoromethyl)phenyl derivatives exhibit acidity 10⁶ times greater than their non-fluorinated analogs due to combined inductive and resonance effects .

Steric and Structural Effects

The steric bulk of -CF₃ groups affects molecular geometry and reactivity:

- Crystal Packing : In tetraphenylantimony pentafluorobenzoate complexes, Sb–O bond lengths increase with electronegative substituents (e.g., 2.3168 Å for pentafluorobenzoate vs. 2.2864 Å for difluorobenzoate) . The larger -CF₃ groups in this compound would likely induce even greater distortions in coordination complexes.

- Reactivity : Steric hindrance from -CF₃ groups may slow esterification or nucleophilic substitution reactions compared to less substituted analogs.

Physical Properties

| Property | This compound | Pentafluorobenzoic Acid | Benzoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~448 (C₁₁H₃F₁₅O₂) | 226 (C₇HF₅O₂) | 122 |

| Solubility | Low in water; high in fluorinated solvents | Moderate in polar aprotic solvents | Low in water |

| Thermal Stability | High (decomposition >300°C) | High (~250°C) | Moderate (~150°C) |

The increased molecular weight and lipophilicity of the -CF₃-substituted acid reduce aqueous solubility but enhance compatibility with fluorinated matrices, relevant in materials science .

Biologische Aktivität

2,3,4,5,6-Pentakis(trifluoromethyl)benzoic acid is a highly fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential biological activities. The presence of multiple trifluoromethyl groups significantly influences its reactivity and interaction with biological systems.

The compound's structure consists of a benzoic acid core with five trifluoromethyl groups attached to the aromatic ring. This configuration imparts notable steric and electronic effects, making it a subject of study in various fields including medicinal chemistry and environmental science.

Antimicrobial Properties

Recent studies have demonstrated that 2,3,4,5,6-pentakis(trifluoromethyl)benzoic acid exhibits antimicrobial activity. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism of action appears to involve disruption of bacterial cell membranes due to the hydrophobic nature of the trifluoromethyl groups.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated on various cancer cell lines. The results indicate that it possesses selective cytotoxicity, particularly against breast cancer cells. The cytotoxic mechanism is believed to be related to the induction of apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 25 |

Study 1: Antimicrobial Efficacy

In a study published in the Archives of Microbiology, researchers investigated the antimicrobial effects of various fluorinated benzoic acids, including 2,3,4,5,6-pentakis(trifluoromethyl)benzoic acid. The study concluded that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Study 2: Anticancer Activity

Another significant research effort focused on the anticancer properties of this compound. A series of experiments conducted on different cancer cell lines demonstrated that treatment with 2,3,4,5,6-pentakis(trifluoromethyl)benzoic acid resulted in a dose-dependent decrease in cell viability. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

The biological activity of 2,3,4,5,6-pentakis(trifluoromethyl)benzoic acid can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic trifluoromethyl groups facilitate interaction with lipid membranes.

- Apoptosis Induction : Evidence suggests activation of caspases and mitochondrial pathways leading to programmed cell death.

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes in microbial and cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid?

- Methodological Answer : Synthesis typically involves sequential trifluoromethylation of benzoic acid derivatives. A multi-step halogen-exchange protocol using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions is common. For example, highlights the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in dry dimethylformamide (DMF) for analogous fluorinated benzoic esters . Advanced purification via recrystallization (e.g., using hexane/ethyl acetate mixtures) or preparative HPLC is critical due to steric hindrance from multiple -CF₃ groups .

Q. How should researchers address solubility challenges during experimental workflows?

- Methodological Answer : The compound’s high fluorine content imparts extreme hydrophobicity. Solubility screening in fluorinated solvents (e.g., hexafluoroisopropanol) or polar aprotic solvents (DMSO, DMF) is recommended. notes that tetrafluorobenzoic acid derivatives require sonication or heating (60–80°C) for dissolution, which may apply here .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- ¹⁹F NMR : Essential for confirming the presence and equivalence of five -CF₃ groups. Chemical shifts typically appear between -60 to -70 ppm .

- High-resolution mass spectrometry (HRMS) : Detects molecular ions (e.g., [M-H]⁻) with precise mass accuracy (<2 ppm error) to confirm the molecular formula .

- IR spectroscopy : Strong C=O stretches (~1680–1720 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do the electron-withdrawing effects of five -CF₃ groups influence acidity compared to mono- or di-substituted analogs?

- Methodological Answer : The compound’s acidity (pKa) is significantly enhanced due to cumulative electron withdrawal. reports pKa = 3.6 for p-(trifluoromethyl)benzoic acid (one -CF₃ group), suggesting that pentakis substitution would yield a pKa < 2.0. Experimental determination via potentiometric titration in aqueous/organic solvent mixtures (e.g., 50% ethanol) is advised, with calibration against standard buffers .

Q. How can steric hindrance from multiple -CF₃ groups lead to contradictions in reaction yields or regioselectivity?

- Methodological Answer : Steric effects dominate in coupling reactions (e.g., esterification, amidation). Computational modeling (DFT calculations) can predict reactive sites by analyzing electrostatic potential surfaces. For example, shows that bulky substituents like morpholino groups adjacent to -CF₃ reduce nucleophilic attack efficiency . Optimizing reaction conditions (e.g., microwave-assisted synthesis) may mitigate these issues.

Q. What role does this compound play in designing fluorinated coordination complexes or materials?

- Methodological Answer : The -CF₃ groups enhance thermal stability and hydrophobicity, making the compound a candidate for metal-organic frameworks (MOFs) or liquid crystals. suggests fluorinated benzoic acids act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺), with applications in catalysis or sensors. X-ray crystallography is critical for confirming coordination geometry .

Key Research Gaps and Recommendations

- Synthetic scalability : Current methods (e.g., DCC coupling) may not be cost-effective for gram-scale production. Alternative catalysts (e.g., HATU) should be explored .

- Environmental impact : No data exist on biodegradation or bioaccumulation. OECD 301/302 assays are needed to assess ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.